4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMOTOWNHCSFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as anhydrous zinc chloride in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, alcohols, and substituted amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that includes an isoquinoline core, a dimethylamino group, and a butanoic acid moiety. Its molecular formula is with a molecular weight of 377.44 g/mol. The presence of the isoquinoline structure allows for electrophilic aromatic substitution reactions, enhancing its reactivity in various chemical environments.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including cycloaddition and substitution reactions.
- Fluorescent Probes : Researchers are investigating its potential as a fluorescent probe in bioimaging studies, taking advantage of its unique spectral properties.
-
Biology
- Biological Activity : Preliminary studies indicate that this compound exhibits significant biological activity, particularly in inhibiting certain enzymes involved in cancer cell proliferation. Its mechanism of action may involve binding to specific receptors or enzymes, modulating their activity.
- Therapeutic Potential : The compound is being explored for its therapeutic applications in treating various diseases, including cancer and neurological disorders. Its interaction with neurotransmitter receptors suggests potential benefits in neuropharmacology .
-
Medicine
- Anticancer Research : Case studies have shown that derivatives of this compound exhibit anticancer properties against specific cancer cell lines, such as MCF-7 (breast cancer). In vitro assays demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent .
- Neurological Applications : The compound's interaction with neurotransmitter systems may provide insights into developing treatments for neurodegenerative diseases like Parkinson's disease .
-
Industry
- Advanced Materials Development : The unique optical and electronic properties of this compound make it suitable for applications in the development of advanced materials, such as organic semiconductors and sensors.
Anticancer Activity
A study conducted on the anticancer effects of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid derivatives demonstrated their effectiveness against the MCF-7 cell line. The compounds were tested at varying concentrations, and the results indicated that higher concentrations led to increased cell death rates. The study utilized MTT assays to quantify cell viability and established a survival curve correlating drug concentration with cytotoxicity .
Neuropharmacological Effects
Research into the neuropharmacological effects of this compound has shown promising results in modulating neurotransmitter activity. In vitro experiments indicated that it could influence dopamine receptor pathways, suggesting potential applications in treating conditions like Parkinson's disease .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Versatile synthesis routes available |
| Biology | Potential fluorescent probe | Significant biological activity observed |
| Medicine | Anticancer and neuroprotective properties | Effective against MCF-7 cell line; influences neurotransmitter systems |
| Industry | Development of advanced materials | Unique optical/electronic properties |
Mechanism of Action
The mechanism of action of 4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions .
Comparison with Similar Compounds
N,N-Dimethylsuccinamic Acid (4-(Dimethylamino)-4-oxobutanoic Acid)
- Structure: Simplifies the target compound by replacing the isoquinoline-m-tolyl system with a dimethylamide group.
- Formula: C₆H₁₁NO₃ (vs. C₂₂H₂₄N₄O₃ for the target compound).
- Properties : Lacks aromaticity and complex substituents, resulting in lower molecular weight (161.16 g/mol) and higher solubility in polar solvents. Used as a chemical intermediate rather than a bioactive agent .
4-[(7-Chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic Acid
- Structure: Combines a benzodiazepine core with 4-oxobutanoic acid via an ether linkage.
- The oxobutanoic acid here may improve solubility or metabolic stability compared to the target compound’s isoquinoline-based structure .
4-(Anthracen-2-yl)-4-oxobutanoic Acid
- Structure: Substitutes the isoquinoline system with an anthracene group.
Isoquinoline Derivatives with Varied Substituents
(R,E)-N-(3-Cyano-4-(3-ethinylphenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide
- Structure: Shares a quinoline core and dimethylamino group but replaces oxobutanoic acid with a cyano and ethinylphenyl group.
- The absence of a carboxylic acid reduces pH-dependent ionization, altering bioavailability .
Adamantyl-Substituted 4-Oxobutanoic Acid Conjugates
- Example: 4-({(1R)-2-[(N-{[(1r,3r,5R,7R)-Adamantan-2-yloxy]carbonyl}-α-methyl-D-tryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid.
- Contrasts with the target compound’s simpler m-tolyl substitution .
Data Tables: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Molecular Formula | Potential Applications |
|---|---|---|---|---|
| Target Compound | Isoquinoline | 7-Dimethylamino, 3-m-tolyl, 4-oxobutanoic acid | C₂₂H₂₄N₄O₃ | Enzyme inhibition, anticancer leads |
| N,N-Dimethylsuccinamic Acid | Linear chain | Dimethylamide, 4-oxobutanoic acid | C₆H₁₁NO₃ | Chemical intermediate |
| 4-(Anthracen-2-yl)-4-oxobutanoic Acid | Anthracene | Anthracen-2-yl, 4-oxobutanoic acid | C₁₈H₁₄O₃ | DNA intercalation studies |
| Benzodiazepine-Oxobutanoic Acid Conjugate | Benzodiazepine | Chloro, phenyl, 4-oxobutanoic acid | C₂₃H₂₆ClN₃O₆ | CNS-targeted therapies |
| Adamantyl-Tryptophan Conjugate | Adamantyl-peptide hybrid | Adamantyloxycarbonyl, tryptophan | C₃₆H₄₄N₄O₆ | Protease inhibition, antiviral agents |
Research Findings and Functional Insights
- Role of 4-Oxobutanoic Acid: The carboxylic acid terminus enhances solubility and enables salt formation, critical for oral bioavailability. In the target compound, this group may facilitate interactions with cationic residues in enzymes (e.g., kinases) .
- Impact of Aromatic Substituents : The m-tolyl group in the target compound provides moderate hydrophobicity compared to anthracene () or adamantyl () groups, balancing membrane permeability and aqueous solubility.
- Dimethylamino Group: Common in analogs (e.g., ), this group contributes to basicity (pKa ~8–9), enabling pH-dependent membrane traversal and hydrogen bonding with biological targets .
Biological Activity
The compound 4-(7-(dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid (CAS No. 1415564-54-3) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound features a complex arrangement that includes an isoquinoline moiety, which is known for various biological activities. The presence of the dimethylamino group and the oxobutanoic acid functionality contributes to its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings related to its cytotoxic activity:
| Cell Line | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 6.40 | Doxorubicin | 9.18 |
| A-549 (Lung Cancer) | 22.09 | Doxorubicin | 15.06 |
These results suggest that the compound shows promising potential as an anticancer agent, particularly against breast cancer cells, where it outperforms the standard chemotherapeutic agent, Doxorubicin .
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, it has been suggested that isoquinoline derivatives can modulate pathways involving NF-kB and RAF kinases, which are critical in cancer pathophysiology .
Antioxidant Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may also possess antioxidant activity. This is significant as oxidative stress is a contributor to cancer progression. The compound's ability to scavenge free radicals and reduce oxidative damage could enhance its therapeutic efficacy in cancer treatment.
In Vitro Studies
In vitro assays conducted on human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The synthesized derivatives showed varying levels of activity, with some compounds achieving IC50 values significantly lower than those of established chemotherapeutics .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These computational models suggest that the compound may interact effectively with proteins involved in cancer progression, further validating its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing 4-(7-(dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid?
- Methodological Answer : The compound is synthesized via condensation reactions. A representative route involves refluxing precursors like 4-(dimethylamino)benzaldehyde with amino-substituted oxobutanoic acid derivatives in glacial acetic acid for 3 hours . Alternative methods include coupling isoquinoline intermediates with succinic anhydride under anhydrous conditions, as demonstrated in the synthesis of structurally related 4-oxobutanoic acid derivatives . Key steps involve nucleophilic acyl substitution and Schiff base formation, monitored via TLC.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : 1D/2D NMR (e.g., H, C, COSY, HMBC) resolves aromatic protons and confirms the isoquinoline scaffold, while HRESIMS validates molecular weight . IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups . UV-Vis spectroscopy detects π→π* transitions in the aromatic system (e.g., λmax ≈ 280–320 nm) .
Q. How should researchers handle solubility and storage challenges?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO) but insoluble in water or ethanol . Store at RT in airtight containers under inert gas (e.g., N) to prevent hydrolysis of the oxobutanoic acid moiety. For long-term stability, lyophilize and store at -20°C .
Q. What purification strategies are effective for isolating the target compound?
- Methodological Answer : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) removes unreacted precursors. Recrystallization from toluene or ethyl acetate enhances purity . HPLC (C18 column, 0.1% TFA in HO/ACN) resolves isomeric byproducts .
Q. How is purity validated in synthetic batches?
- Methodological Answer : Combustion analysis (C, H, N) ensures elemental consistency. Purity ≥95% is confirmed via reverse-phase HPLC (UV detection at 254 nm) and H NMR integration of diagnostic peaks (e.g., dimethylamino singlet at δ 2.8–3.0 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of succinic anhydride) and temperature control (70–80°C) to suppress side reactions . Catalytic additives (e.g., DMAP) accelerate acylation. Use in-situ FTIR to monitor anhydride consumption .
Q. What strategies resolve discrepancies in reported biological activity data?
- Methodological Answer : Cross-validate assays (e.g., 5-HT2A receptor binding vs. functional cAMP assays) . Confirm compound integrity post-biological testing via LC-MS to rule out degradation. Compare with structurally defined analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) to isolate substituent effects .
Q. How are computational methods used to predict pharmacological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with 5-HT2A receptors, focusing on the dimethylamino group’s electrostatic contributions . MD simulations (GROMACS) assess binding stability. Validate predictions with site-directed mutagenesis .
Q. What analytical challenges arise in quantifying low-concentration samples?
- Methodological Answer : Derivatize with 6-methoxy-4-quinolone (6-MOQ) reagents to enhance UV/fluorescence detection . For LC-MS/MS, use MRM transitions (e.g., m/z 345→227) with deuterated internal standards .
Q. How are structure-activity relationships (SARs) explored for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
